alpha-(4-Methyl-2-pyridylimino)-O-cresol
Description
Alpha-(4-methyl-2-pyridylimino)-o-cresol (CAS: 21951-36-0) is a synthetic phenolic derivative structurally derived from o-cresol (2-methylphenol) with a 4-methyl-2-pyridylimino substituent at the alpha position . This compound combines the aromatic phenolic core with a nitrogen-containing pyridine ring, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
21951-36-0 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
InChI Key |
WBAAOFYWHAIRDF-PKNBQFBNSA-N |
SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Isomeric SMILES |
CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |
Other CAS No. |
21951-36-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- o-Cresol (2-Methylphenol): The parent compound lacks the pyridylimino group. It is a simple phenolic derivative with a methyl group in the ortho position relative to the hydroxyl group. o-Cresol is highly toxic, stable, and resistant to degradation, with a molecular weight of 108.14 g/mol .
- p-Cresol (4-Methylphenol) and m-Cresol (3-Methylphenol): These isomers differ in methyl group position. p-Cresol is less toxic than o-cresol but still hazardous, while m-cresol shares intermediate properties .
- Alpha-(3-Pyridylmethylimino)-O-Cresol (CAS: Not specified): A structural analog with a 3-pyridyl group instead of 4-methyl-2-pyridyl.
- It is less hydrophobic than cresols but similarly toxic .
Table 1: Structural Comparison of Selected Compounds
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| o-Cresol | -OH, -CH₃ (ortho) | 108.14 | Phenol, Methyl |
| p-Cresol | -OH, -CH₃ (para) | 108.14 | Phenol, Methyl |
| Alpha-(4-Me-2-pyridylimino)-O-Cresol | -OH, -CH₃ (ortho), 4-Me-2-pyridylimino | ~243.3* | Phenol, Pyridine, Imino |
| Phenol | -OH | 94.11 | Phenol |
*Estimated based on analogous structures.
Physicochemical Properties
- The addition of a polar pyridylimino group in alpha-(4-Me-2-pyridylimino)-o-cresol may enhance solubility in polar solvents like methanol or acetone, similar to other pyridine-containing cresol derivatives .
- Stability: The pyridylimino group could increase stability against microbial degradation compared to o-cresol, which is degraded by microalgae like Selenastrum capricornutum within 5 days under optimal conditions .
Biodegradability and Environmental Impact
- o-Cresol : Rapidly degraded by microalgae (e.g., Selenastrum capricornutum achieves 100% degradation in 5 days at OD680 = 0.20) .
- p-Cresol : Slower degradation kinetics; Tetraselmis suecica removes p-cresol at 120 hours versus 75 hours for o-cresol at 50 mg/L .
- Alpha-(4-Me-2-pyridylimino)-O-Cresol: Expected to resist biodegradation due to the pyridylimino group, which may sterically hinder enzymatic action. Similar nitrogen-containing cresol derivatives show reduced microbial uptake .
Table 2: Biodegradation Rates of Cresols and Derivatives
| Compound | Degradation Time (Hours) | Microorganism | Initial Concentration (mg/L) |
|---|---|---|---|
| o-Cresol | 75 | Tetraselmis suecica | 50 |
| p-Cresol | 120 | Tetraselmis suecica | 50 |
| Phenol | 96 | Tetraselmis suecica | 50 |
| Alpha-(4-Me-2-pyridylimino)-O-Cresol* | >168 (estimated) | N/A | N/A |
*Hypothesized based on structural complexity .
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